REACTION_CXSMILES
|
[2H][C:2]1[C:7]([2H])=[C:6]([NH2:9])[C:5]([NH2:10])=[C:4]([2H])[C:3]=1[2H].[Cl:13][C:14]([Cl:20])([Cl:19])[C:15](=N)OC>C(O)(=O)C>[Cl:13][C:14]([Cl:20])([Cl:19])[C:15]1[NH:10][C:5]2[CH:4]=[CH:3][CH:2]=[CH:7][C:6]=2[N:9]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
28.5 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(OC)=N)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to about 150 ml
|
Type
|
ADDITION
|
Details
|
poured into water (1500 ml)
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (1000 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1=NC2=C(N1)C=CC=C2)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |